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Compound of Interest

Compound Name: DHFR-IN-19

Cat. No.: B15575171 Get Quote

For researchers, scientists, and drug development professionals, accurate and efficient

genotyping of Dihydrofolate Reductase (DHFR) is crucial for applications ranging from

monitoring drug resistance in pathogens to pharmacogenetic studies. This guide provides a

comparative analysis of common DHFR genotyping methods, including Polymerase Chain

Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), Sanger Sequencing, and

Real-Time PCR-based assays. We present a summary of their performance based on

experimental data, detailed experimental protocols, and visual workflows to aid in selecting the

most suitable method for your research needs.

Performance Comparison of DHFR Genotyping
Methods
The choice of a genotyping method often depends on a balance between throughput, cost,

sensitivity, and specificity. The following table summarizes the key performance indicators of

the most widely used techniques for DHFR genotyping.
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Feature PCR-RFLP
Sanger
Sequencing

Real-Time PCR
(TaqMan)

Real-Time PCR
(High-
Resolution
Melt)

Principle

Restriction

enzyme

digestion of PCR

products

Dideoxy chain

termination

sequencing

Allele-specific

probe hydrolysis

Melt curve

analysis of PCR

products

Primary

Application

Known SNP

detection

Gold standard for

mutation

discovery and

validation

High-throughput

known SNP

genotyping

High-throughput

known SNP

screening and

discovery

Sensitivity Moderate
High (gold

standard)[1]
High High[2]

Specificity

Can be affected

by nearby SNPs

in the restriction

site[3]

High[1]

High, but probe

design is

critical[4]

High, can

distinguish

heterozygotes

Concordance

with Sequencing

Generally high,

but

discrepancies

can occur[3]

N/A

97.3% (codon

51), 25.6%

(codon 59), 25%

(codon 108),

94.7% (codon

164) in one

study[4]

84-100%

depending on the

SNP[4]

Throughput Low to Medium Low High[5] High[4]

Cost per Sample Low[6] High[6] Medium Low to Medium

Turnaround Time ~1-2 days[7] ~2 days[2] < 4 hours[4] < 4 hours[4]

Advantages

Inexpensive,

does not require

specialized

equipment[6]

"Gold standard"

for accuracy,

discovers novel

mutations[6]

High throughput,

quantitative,

closed-tube

system[4]

High throughput,

cost-effective,

closed-tube

system[4]
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Disadvantages

Only for known

restriction sites,

laborious, prone

to incomplete

digestion[8]

Low throughput,

high cost,

requires post-

PCR

processing[6]

Higher initial

setup cost,

inflexible for new

mutations

Requires

specialized real-

time PCR

machine and

software

Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the discussed DHFR

genotyping methods.

PCR Amplification RFLP Analysis

DNA Extraction PCR Amplification of DHFR geneTemplate DNA Restriction Enzyme DigestionPCR Product Agarose Gel ElectrophoresisDigested Fragments Genotype DeterminationFragment Pattern

Click to download full resolution via product page

PCR-RFLP Experimental Workflow

Template Preparation Sequencing & Analysis
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Sanger Sequencing Experimental Workflow
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Assay Setup Real-Time PCR & Analysis
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Real-Time PCR Genotyping Workflow

Detailed Experimental Protocols
PCR-RFLP for DHFR Genotyping
This protocol is a general guideline and may require optimization for specific SNPs and

restriction enzymes.

a. PCR Amplification:

Reaction Mixture (25 µL):

5 µL of 5x PCR Buffer

0.5 µL of 10 mM dNTPs

1 µL of 10 µM Forward Primer

1 µL of 10 µM Reverse Primer

0.25 µL of Taq DNA Polymerase (5 U/µL)

1 µL of Genomic DNA (10-50 ng)

16.25 µL of Nuclease-free water

Thermocycler Conditions:

Initial Denaturation: 95°C for 5 minutes
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35 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

Extension: 72°C for 1 minute

Final Extension: 72°C for 5 minutes

Hold: 4°C

b. Restriction Digestion:

Digestion Mixture (20 µL):

10 µL of PCR Product

2 µL of 10x Restriction Enzyme Buffer

1 µL of Restriction Enzyme (10 U/µL)

7 µL of Nuclease-free water

Incubation: Incubate at the optimal temperature for the specific restriction enzyme (usually

37°C) for 1-4 hours.

c. Agarose Gel Electrophoresis:

Prepare a 2-3% agarose gel containing a fluorescent DNA stain.

Load the digested PCR products and a DNA ladder.

Run the gel at 100V for 45-60 minutes.

Visualize the DNA fragments under UV light and determine the genotype based on the

banding pattern.
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Sanger Sequencing of DHFR Gene
This protocol outlines the steps for sequencing a PCR-amplified DHFR gene fragment.

a. PCR Amplification and Cleanup:

Perform PCR as described in the PCR-RFLP protocol to amplify the DHFR region of interest.

Verify the PCR product by running a small amount on an agarose gel.

Purify the remaining PCR product using a commercial PCR cleanup kit or enzymatic method

to remove primers and dNTPs.[1]

b. Cycle Sequencing:

Reaction Mixture (10 µL):

1-3 µL of Purified PCR Product (10-40 ng)

1 µL of 5 µM Sequencing Primer (Forward or Reverse)

2 µL of Sequencing Reaction Mix (containing DNA polymerase, dNTPs, and fluorescently

labeled ddNTPs)

Nuclease-free water to 10 µL

Thermocycler Conditions:

Initial Denaturation: 96°C for 1 minute

25-30 Cycles:

Denaturation: 96°C for 10 seconds

Annealing: 50°C for 5 seconds

Extension: 60°C for 4 minutes

Hold: 4°C
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c. Sequencing Reaction Cleanup and Analysis:

Purify the cycle sequencing product to remove unincorporated ddNTPs using methods like

ethanol/EDTA precipitation or column-based kits.

Resuspend the purified product in a formamide-based buffer.

Denature the sample at 95°C for 5 minutes and immediately place on ice.

Load the sample onto a capillary electrophoresis-based genetic analyzer.

Analyze the resulting chromatogram using sequencing analysis software to determine the

DNA sequence and identify any mutations.

Real-Time PCR for DHFR Genotyping (Asymmetric PCR
with High-Resolution Melt)
This protocol is adapted for high-throughput SNP genotyping using HRM analysis.[2]

a. Reaction Setup (20 µL):

Master Mix:

10 µL of 2x HRM Master Mix (containing a saturating DNA binding dye)

0.5 µL of 10 µM Forward Primer

0.5 µL of 10 µM Reverse Primer

Nuclease-free water to a final volume that accommodates the DNA template.

Add 2 µL of genomic DNA (5-20 ng) to each well containing the master mix.

b. Real-Time PCR and HRM Conditions:

Thermocycler Program:

Initial Denaturation: 95°C for 2-5 minutes
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40-45 Cycles:

Denaturation: 95°C for 10-30 seconds

Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of

this step)

High-Resolution Melt:

Denature: 95°C for 1 minute

Anneal: 40°C for 1 minute

Melt: Increase temperature from 65°C to 95°C with a ramp rate of 0.1-0.3°C/second,

acquiring fluorescence data continuously.

c. Data Analysis:

Use the real-time PCR instrument's software to analyze the melt curves.

Group samples into genotypes based on the shape and melting temperature (Tm) of their

melt curves. Homozygous samples will have a single, sharp melting peak, while

heterozygous samples will show a broader peak or a shoulder due to the presence of

heteroduplexes.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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